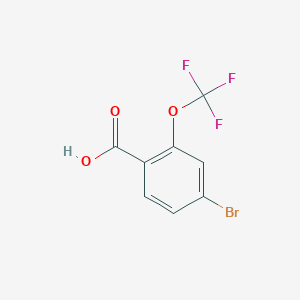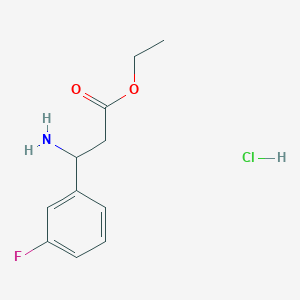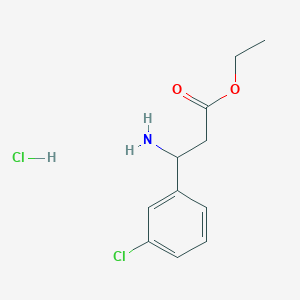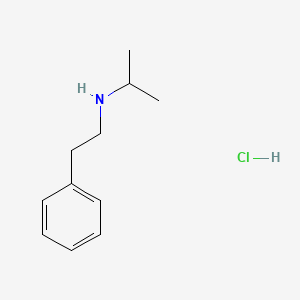
4-Bromo-2-(trifluoromethoxy)benzoic acid
Übersicht
Beschreibung
“4-Bromo-2-(trifluoromethoxy)benzoic acid” is a chemical compound with the CAS Number: 509142-48-7 . It has a molecular weight of 285.02 . The compound is typically a white to pale-red to yellow solid .
Molecular Structure Analysis
The IUPAC name for this compound is 4-bromo-2-(trifluoromethoxy)benzoic acid . The InChI code for this compound is 1S/C8H4BrF3O3/c9-4-1-2-5(7(13)14)6(3-4)15-8(10,11)12/h1-3H,(H,13,14) .Physical And Chemical Properties Analysis
“4-Bromo-2-(trifluoromethoxy)benzoic acid” has a predicted boiling point of 272.7±40.0 °C and a predicted density of 1.797±0.06 g/cm3 . It is typically stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Biaryl Intermediates
4-Bromo-2-(trifluoromethoxy)benzoic acid can be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids . This process is crucial in the production of a wide range of pharmaceuticals and agrochemicals.
Direct Arylations of Heteroarenes
This compound has been used in the direct arylation of 5-membered ring heteroarenes using palladium catalysis . This method provides a straightforward and efficient approach to construct C-C bonds in organic synthesis, which is a fundamental transformation in the field of medicinal chemistry.
Synthesis of Polyfluoroalkoxy-Substituted Bromobenzenes
4-Bromo-2-(trifluoromethoxy)benzoic acid has been used in the synthesis of polyfluoroalkoxy-substituted bromobenzenes . These compounds are of great interest due to their unique properties and potential applications in pharmaceutical chemistry.
Development of New Drugs
Many important drugs contain a (polyfluoroalkoxy)benzene unit . For example, Sonidegib is an anticancer agent for treating basal-cell carcinoma, Lumacaftor is employed to treat Mucoviscidose. Difamilast is a topical, selective, nonsteroidal PDE4 inhibitor developed for the treatment of atopic dermatitis . Therefore, the development of simple procedures allowing access to polyfluoroalkoxy-substituted benzene derivatives using inexpensive reagents in a few steps is of great interest to researchers working in the field of pharmaceutical chemistry.
Environmental Impact
The major side-products of the reaction are HBr/KOAc . Therefore, this synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity, and low environmental impact, compared to reactions involving arylation of heteroarenes with bromophenols followed by polyfluoroalkylation .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H332, H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding breathing dust, and not ingesting the compound .
Wirkmechanismus
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-(trifluoromethoxy)benzoic acid . Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with its targets. Additionally, the physiological environment within the body, including factors like enzymatic activity and the presence of transport proteins, could also influence the compound’s action and efficacy.
Eigenschaften
IUPAC Name |
4-bromo-2-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O3/c9-4-1-2-5(7(13)14)6(3-4)15-8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFGPGVCUFRLQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586577 | |
| Record name | 4-Bromo-2-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
509142-48-7 | |
| Record name | 4-Bromo-2-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[2-(1-Piperazinylmethyl)cyclohexyl]methanol](/img/structure/B1284381.png)


